molecular formula C30H28O9 B13064839 GnetifolinO

GnetifolinO

Cat. No.: B13064839
M. Wt: 532.5 g/mol
InChI Key: CWCNKVXYGJJKDT-HCBMXOAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gnetifolin O is a naturally occurring flavonoid derivative isolated from Gnetum species, characterized by a unique 8-phenyl-substituted flavanone backbone with hydroxyl and methoxy functional groups at positions 5, 7, and 4' . Its molecular formula (C₂₁H₂₂O₈) and molecular weight (402.4 g/mol) distinguish it from other flavonoids in the same botanical family. Preclinical studies highlight its anti-inflammatory and antioxidant properties, with reported IC₅₀ values of 12.3 μM (COX-2 inhibition) and 8.7 μM (DPPH radical scavenging), respectively .

Properties

Molecular Formula

C30H28O9

Molecular Weight

532.5 g/mol

IUPAC Name

5-[(Z)-3-(3,5-dihydroxyphenyl)-1-hydroxy-2,4-bis(4-hydroxy-3-methoxyphenyl)but-3-enyl]benzene-1,3-diol

InChI

InChI=1S/C30H28O9/c1-38-27-8-16(3-5-25(27)35)7-24(18-9-20(31)14-21(32)10-18)29(17-4-6-26(36)28(13-17)39-2)30(37)19-11-22(33)15-23(34)12-19/h3-15,29-37H,1-2H3/b24-7+

InChI Key

CWCNKVXYGJJKDT-HCBMXOAHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C2=CC(=CC(=C2)O)O)/C(C3=CC(=C(C=C3)O)OC)C(C4=CC(=CC(=C4)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C2=CC(=CC(=C2)O)O)C(C3=CC(=C(C=C3)O)OC)C(C4=CC(=CC(=C4)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GnetifolinO involves several steps, typically starting with the preparation of precursor compounds. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high yield and purity. Common synthetic routes include:

    Step 1: Preparation of precursor A from starting material B using reagent C under conditions D.

    Step 2: Conversion of precursor A to intermediate E using reagent F under conditions G.

    Step 3: Final conversion of intermediate E to this compound using reagent H under conditions I.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

GnetifolinO undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or ether, room temperature.

    Substitution: Halogens, nucleophiles; conditionssolvent such as dichloromethane, ambient temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of this compound.

Scientific Research Applications

GnetifolinO has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of GnetifolinO involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Gnetifolin O shares structural homology with flavonoids such as Gnetifolin A, Liquiritigenin, and Naringenin, but key modifications influence its bioactivity:

Compound Molecular Formula Functional Groups Key Structural Differences
Gnetifolin O C₂₁H₂₂O₈ 5-OH, 7-OH, 4'-OCH₃ 8-phenyl substitution; methoxy at 4'
Gnetifolin A C₂₀H₂₀O₇ 5-OH, 7-OH, 3'-OH Lacks 8-phenyl and 4'-methoxy groups
Liquiritigenin C₁₅H₁₂O₄ 7-OH, 4'-OH No 8-phenyl or methoxy groups; simpler backbone
Naringenin C₁₅H₁₂O₅ 5,7-OH, 4'-OH Unsubstituted flavanone backbone

Pharmacokinetic Comparison

Pharmacokinetic studies in rodents reveal distinct profiles for Gnetifolin O and analogs:

Parameter Gnetifolin O Gnetifolin A Naringenin
Oral Bioavailability 34% 22% 58%
Tₘₐₓ (h) 2.5 1.8 1.2
t₁/₂ (h) 6.7 4.2 3.5
Plasma Protein Binding 89% 78% 65%
Primary Metabolism CYP3A4/2C9 CYP2D6 CYP1A2

Gnetifolin O’s prolonged half-life and higher protein binding suggest sustained systemic exposure compared to Gnetifolin A, though its lower bioavailability than Naringenin may relate to first-pass metabolism via CYP3A4 .

Pharmacodynamic Comparison

Mechanistic Insights :

  • Gnetifolin O : Inhibits NF-κB and MAPK pathways (IC₅₀ = 10.5 μM for p65 phosphorylation), reducing TNF-α and IL-6 production .
  • Liquiritigenin : Activates Nrf2/ARE pathway (EC₅₀ = 15.2 μM), enhancing antioxidant enzyme expression .
  • Naringenin : Modulates PPAR-γ (EC₅₀ = 8.4 μM), improving lipid metabolism .

Adverse Effects :

Efficacy in Subpopulations :

  • Age : Gnetifolin O’s clearance decreases by 40% in elderly patients (>65 years), necessitating dose adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.